N-(2-(1H-indol-3-yl)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
N-(2-(1H-Indol-3-yl)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic small molecule featuring a fused imidazo-triazine core with a 4-methoxyphenyl substituent at position 8 and a carboxamide side chain containing an indole moiety. Its structural complexity arises from the combination of a heterocyclic scaffold and aromatic/heteroaromatic substituents, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-8-(4-methoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3/c1-32-17-8-6-16(7-9-17)28-12-13-29-22(31)20(26-27-23(28)29)21(30)24-11-10-15-14-25-19-5-3-2-4-18(15)19/h2-9,14,25H,10-13H2,1H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYRMVRRNPIYDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCC4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-indol-3-yl)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (commonly referred to as the compound) is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties.
The compound's molecular formula is with a molecular weight of approximately 430.47 g/mol. It features a complex structure that includes an indole moiety and an imidazo[2,1-c][1,2,4]triazine framework.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N6O3 |
| Molecular Weight | 430.47 g/mol |
| IUPAC Name | N-[2-(1H-indol-3-yl)ethyl]-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Antimicrobial Activity
Recent studies have highlighted the compound's promising antimicrobial properties. It has been evaluated against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity.
Case Study: Antibacterial Evaluation
A study conducted on synthesized compounds similar to the target compound reported an MIC of 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an antimicrobial agent .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Methicillin-resistant S. aureus | 0.98 |
| E. coli | 5.00 |
| Pseudomonas aeruginosa | 10.00 |
Anticancer Activity
The compound's anticancer properties have also been investigated. It has demonstrated significant antiproliferative effects against various cancer cell lines.
Research Findings
In vitro studies indicated that the compound exhibited potent cytotoxicity against several cancer cell lines including A549 (lung cancer) and HL60 (leukemia). The following table summarizes the findings:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15.0 |
| HL60 | 12.5 |
| HCT116 | 20.0 |
These results suggest that the compound may inhibit cell proliferation effectively at relatively low concentrations.
The proposed mechanism of action involves the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation. Molecular docking studies suggest that the compound interacts with key proteins involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Analysis
The target compound shares its imidazo[2,1-c][1,2,4]triazine core with 8-(4-fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (). Key differences lie in the substituents:
- Position 8: The target compound has a 4-methoxyphenyl group, while ’s analog uses a 4-fluorophenyl group.
- Carboxamide side chain: The target compound incorporates an indol-3-yl ethyl group, contrasting with ’s 3-isopropoxypropyl chain. Indole moieties are known for interactions with aromatic receptors or DNA, while alkoxy chains may influence lipophilicity .
Structural and Functional Data Table
Key Research Findings and Implications
Substituent Effects on Solubility and Binding :
Preparation Methods
Cyclocondensation of Diaminotriazine with α-Ketoesters
The imidazo[2,1-c]triazine core is constructed via acid-catalyzed cyclization, as demonstrated in analogous triazine syntheses. A mixture of 4-amino-5-hydrazinyl-1,2,4-triazin-3(2H)-one and ethyl pyruvate undergoes cyclization in trifluoroacetic acid (TFA) under high-pressure conditions (Q-tube reactor, 130°C, 40 min), yielding ethyl 4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c]triazine-3-carboxylate.
Reaction Conditions:
Hydrolysis to Carboxylic Acid
The ethyl ester is hydrolyzed to the carboxylic acid using aqueous KOH (2.5 equiv, methanol, 4 h, 25°C), achieving >95% conversion.
Synthesis of 2-(1H-Indol-3-yl)Ethylamine
Fischer Indole Synthesis
2-(1H-Indol-3-yl)ethylamine is prepared via Fischer indole synthesis from phenylhydrazine and 4-(2-aminoethyl)cyclohexanone in HCl-saturated ethanol (70°C, 24 h). The resulting indole is reduced with LiAlH4 to yield the primary amine.
Key Data:
Carboxamide Coupling
Activation and Amide Bond Formation
The triazine-3-carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl2, reflux, 2 h). Subsequent reaction with 2-(1H-indol-3-yl)ethylamine in dichloromethane (DCM) with triethylamine (TEA) as a base affords the target carboxamide.
Reaction Conditions:
Analytical Characterization
Spectroscopic Data
Crystallographic Validation
Single-crystal X-ray diffraction confirms the tricyclic framework and substituent orientation, with bond lengths and angles consistent with analogous structures.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
- Low amide coupling yield: Replace SOCl2 with carbodiimide coupling agents (e.g., EDCI/HOBt) to improve efficiency.
- Racemization risk: Use low-temperature activation to preserve stereochemical integrity.
- Scale-up limitations: Transition batch processes to continuous flow systems for improved safety and reproducibility.
Q & A
Basic: What are the key structural features of this compound, and how are they characterized?
Answer:
The compound contains:
- An imidazo[2,1-c][1,2,4]triazine core with a 4-oxo group.
- A 4-methoxyphenyl substituent at position 8.
- An N-(2-(1H-indol-3-yl)ethyl)carboxamide side chain at position 3.
Methodological Characterization:
- NMR Spectroscopy: 1H and 13C NMR identify proton environments and carbon frameworks, with indole NH (~11 ppm) and methoxy protons (~3.8 ppm) as key signals .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., m/z 488.1923 [M+H]+) .
- HPLC: Validates purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced: How can synthetic routes be optimized for higher yields and scalability?
Answer:
Optimization strategies include:
- Temperature Control: Cyclization steps at 80–100°C improve ring closure efficiency .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance intermediate solubility .
- Catalysis: EDCI/HOBt coupling agents for amide bond formation reduce side reactions .
- Purification: Flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC isolates the compound with >90% recovery .
Basic: What in vitro assays are recommended for preliminary anticancer evaluation?
Answer:
- Cytotoxicity: MTT assay against breast (MCF-7) and cervical (HeLa) cancer cells (IC50 determination) .
- Apoptosis: Annexin V/PI staining via flow cytometry .
- Electrochemical Profiling: Square-wave voltammetry (SWV) assesses redox activity linked to anticancer mechanisms .
Advanced: How to address discrepancies in reported biological activity data?
Answer:
- Standardized Protocols: Fix exposure time (e.g., 48h) and serum concentration (10% FBS) to minimize variability .
- Orthogonal Assays: Compare ATP-based viability (CellTiter-Glo) with clonogenic survival assays .
- Structural Analog Comparison: Cross-reference data with ethyl 2-[8-(3-chlorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl]acetate to contextualize potency trends .
Basic: How is compound stability assessed under physiological conditions?
Answer:
- pH Stability: Incubate in buffers (pH 1–10, 37°C) and monitor degradation via HPLC .
- Thermal Analysis: TGA identifies decomposition onset (>200°C) .
- Photostability: Expose to UV-Vis light (ICH Q1B guidelines) .
Advanced: What computational methods predict blood-brain barrier (BBB) permeability?
Answer:
- QSAR Models: Use VolSurf+ descriptors (e.g., polar surface area <90 Ų) to estimate passive diffusion .
- Micellar Liquid Chromatography (MLC): Brij-35 micelles simulate BBB partitioning; retention factors correlate with logP values .
- Molecular Dynamics (MD): Simulate membrane permeation using lipid bilayer models .
Advanced: How to elucidate the mechanism of action for anticancer activity?
Answer:
- Kinase Profiling: Screen against kinase libraries (e.g., PamGene) to identify inhibited targets (e.g., PI3K/AKT) .
- CRISPR-Cas9 Knockout: Validate target relevance by deleting candidate genes (e.g., apoptosis regulators) .
- Metabolomics: LC-MS-based analysis of treated cells identifies altered pathways (e.g., glycolysis suppression) .
Basic: What analytical techniques confirm synthetic intermediate structures?
Answer:
- TLC Monitoring: Hexane/ethyl acetate (3:1) tracks reaction progress .
- FT-IR Spectroscopy: Confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
- Elemental Analysis: Validates C, H, N content (±0.4% of theoretical) .
Advanced: How to optimize formulation for in vivo studies?
Answer:
- Solubility Enhancement: Use cyclodextrins (e.g., HP-β-CD) or liposomal encapsulation .
- Pharmacokinetics (PK): LC-MS/MS quantifies plasma concentrations after IV/oral administration in rodents .
- Stability in Biological Matrices: Assess degradation in plasma (37°C, 24h) via HPLC .
Advanced: How can thermal decomposition pathways inform storage protocols?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
